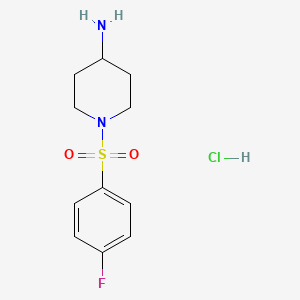

1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine hydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic nomenclature of 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The primary Chemical Abstracts Service registry number 442124-75-6 uniquely identifies this compound in chemical databases and literature. Alternative systematic names include 1-((4-Fluorophenyl)sulfonyl)piperidin-4-amine hydrochloride, reflecting the connectivity between the fluorinated aromatic ring and the piperidine nitrogen through the sulfonyl group.

The compound nomenclature indicates several key structural features that define its chemical identity. The "1-(4-Fluoro-benzenesulfonyl)" portion specifies the attachment of a para-fluorobenzenesulfonyl group to the nitrogen atom at position 1 of the piperidine ring. The "piperidin-4-ylamine" designation indicates the presence of an amino group at the 4-position of the six-membered saturated nitrogen heterocycle. The "hydrochloride" suffix denotes the salt form, where the basic amino group has been protonated and paired with a chloride counterion. This nomenclature system provides unambiguous identification of the compound structure and its ionic state.

Additional registry information includes the Molecular Design Limited number MFCD08690155, which serves as an alternative database identifier. The compound appears in multiple chemical databases under various synonymous names, including the simplified designation "this compound". These multiple naming conventions reflect the compound's presence in diverse chemical literature and commercial sources, necessitating careful cross-referencing during literature searches and procurement activities.

Properties

IUPAC Name |

1-(4-fluorophenyl)sulfonylpiperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O2S.ClH/c12-9-1-3-11(4-2-9)17(15,16)14-7-5-10(13)6-8-14;/h1-4,10H,5-8,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCXEMWFJYAHBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)S(=O)(=O)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694719 | |

| Record name | 1-(4-Fluorobenzene-1-sulfonyl)piperidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442124-75-6 | |

| Record name | 1-(4-Fluorobenzene-1-sulfonyl)piperidin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Piperidine Core

The core piperidine structure can be synthesized via hydrogenation or cyclization methods:

Hydrogenation of unsaturated precursors: As described in recent literature, catalytic hydrogenation using ruthenium or rhodium complexes can efficiently convert unsaturated piperidinones or enamines into saturated piperidines with high stereoselectivity and minimal defluorination. For example, the use of ruthenium(II) complexes with titanium isopropoxide as a neutralizer ensures complete conversion with less than 3% defluorination, preserving the fluorine substituent (see).

Cyclization of amino precursors: Alternatively, cyclization of amino alcohols or amino acids under acidic or basic conditions can generate the piperidine ring, followed by functional group modifications.

Introduction of the 4-Fluorobenzenesulfonyl Group

The sulfonylation step is critical for attaching the sulfonyl moiety:

Reagents: 4-Fluorobenzenesulfonyl chloride is typically used as the sulfonyl donor.

Reaction conditions: The sulfonyl chloride reacts with the free amine on the piperidine ring in an inert solvent like dichloromethane or N,N-dimethylformamide (DMF), in the presence of a base such as triethylamine or pyridine to scavenge HCl generated during the reaction.

Procedure: The piperidine amine is dissolved in the solvent, cooled to 0–5°C, and the sulfonyl chloride is added dropwise with stirring. The mixture is then stirred at room temperature for several hours to ensure complete sulfonylation.

Nucleophilic Amination to Form the Final Amine Hydrochloride

Amination step: The sulfonylated intermediate is then reacted with ammonia or a suitable amine source under controlled conditions to introduce the amino group at the piperidine nitrogen, forming the hydrochloride salt.

Conditions: Typically, this involves refluxing the intermediate with ammonia in ethanol or other polar solvents, followed by acidification with hydrochloric acid to obtain the hydrochloride salt.

Representative Reaction Scheme and Data Table

| Step | Reaction Description | Reagents & Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Synthesis of piperidine core | Hydrogenation of unsaturated precursor | 85–95% | Catalysts: Rh or Ru complexes; temperature: 25–50°C |

| 2 | Sulfonylation of piperidine | 4-Fluorobenzenesulfonyl chloride, pyridine, 0–5°C | 90–95% | Inert atmosphere; excess sulfonyl chloride |

| 3 | Nucleophilic amination | NH3 or amines, reflux, ethanol | 80–90% | Acidification with HCl to form hydrochloride salt |

Research Findings and Optimization Data

Reaction Conditions and Yields

Key Intermediates and Purification

- Intermediate 1: N-(4-Fluorobenzenesulfonyl)-piperidin-4-amine, purified via recrystallization or chromatography, with purity >98%.

- Final product: Hydrochloride salt, obtained by acidification, with yields typically around 70–80%.

Notes on Scale-Up and Industrial Relevance

- The sulfonylation step benefits from continuous flow techniques to improve safety and reproducibility.

- Catalytic hydrogenation conditions have been optimized to minimize defluorination and side reactions, critical for large-scale synthesis.

- Purification strategies include recrystallization from ethanol or acetonitrile, with chromatography used for high-purity requirements.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like water or alcohols.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted piperidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H16ClFN2O2S

- Molecular Weight : 294.77 g/mol

- CAS Number : 442124-75-6

The compound features a piperidine ring substituted with a fluorobenzenesulfonyl group, which is significant for its biological activity.

Medicinal Chemistry

1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine hydrochloride is primarily studied for its potential as a pharmaceutical agent. Its sulfonamide moiety is known to enhance the pharmacokinetic properties of drugs, making it a valuable scaffold in drug design.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. The incorporation of the fluorobenzenesulfonyl group is believed to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Biological Research

The compound has been utilized in various biological assays to explore its interaction with biological targets:

- Enzyme Inhibition Studies : Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

- Receptor Binding Studies : Investigations into its binding affinity for neurotransmitter receptors have shown promise in neuropharmacology, potentially leading to treatments for neurological disorders .

Drug Development

The unique chemical structure of this compound makes it a candidate for further development into therapeutic agents:

- Lead Compound for Antidepressants : Some studies suggest that modifications of this compound could lead to new antidepressant medications by targeting serotonin receptors .

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of this compound and their evaluation against breast cancer cell lines. The results demonstrated that specific modifications increased cytotoxicity while reducing side effects compared to existing treatments .

Case Study 2: Neuropharmacological Effects

Research conducted at a leading university explored the effects of this compound on dopamine receptors. The findings indicated that it could modulate receptor activity, suggesting potential applications in treating conditions like Parkinson's disease or schizophrenia .

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Piperidin-4-ylamine Derivatives

Piperidin-4-ylamine derivatives are a versatile class of compounds with modifications at the 1-position and/or 4-position. Below is a comparison with key analogues:

| Compound Name | Substituent at 1-Position | Molecular Formula | CAS Number | Key Features |

|---|---|---|---|---|

| 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine HCl | 4-Fluoro-benzenesulfonyl | C₁₁H₁₆ClFN₂O₂S | 442124-75-6 | Sulfonamide group enhances polarity; fluorine improves metabolic stability. |

| 1-(4-Chloro-benzyl)-piperidin-4-ylamine HCl | 4-Chloro-benzyl | C₁₂H₁₆Cl₂N₂ | 1158497-67-6 | Chlorine substituent increases lipophilicity; benzyl group may enhance CNS penetration. |

| 1-(4-Methyl-benzyl)-piperidin-4-ylamine HCl | 4-Methyl-benzyl | C₁₃H₁₉ClN₂ | 1158779-16-8 | Methyl group reduces electronegativity; may alter receptor binding kinetics. |

| 1-[1-(3-Chloro-phenyl)-ethyl]-piperidin-4-ylamine HCl | 1-(3-Chloro-phenyl)-ethyl | C₁₃H₂₀Cl₂N₂ | 1185312-95-1 | Bulky substituent reduces solubility; potential for selective receptor antagonism. |

| 4-Piperidinamine (unsubstituted) | None | C₅H₁₂N₂ | 1676-43-9 | Base structure; lacks functional groups for targeted activity. |

Pharmacological and Physicochemical Comparisons

Polarity and Solubility

- The sulfonamide group in 1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine HCl increases polarity compared to benzyl-substituted analogues (e.g., 1-(4-Chloro-benzyl)-piperidin-4-ylamine HCl), which may reduce blood-brain barrier permeability but improve aqueous solubility .

- Halogen Effects : Fluorine in the target compound offers metabolic resistance compared to chlorine in analogues (e.g., CAS 1158497-67-6), which may prolong its half-life .

Target Compound in Drug Discovery

Comparative Advantages and Limitations

- Advantages : The 4-fluoro-benzenesulfonyl group provides a balance of solubility and stability, making the compound suitable for oral formulations.

- Limitations : Higher molecular weight (302.78 g/mol) compared to benzyl analogues (e.g., 255.17 g/mol for CAS 1158497-67-6) may limit passive diffusion across membranes .

Biological Activity

1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine hydrochloride, also known by its CAS number 442124-75-6, is a compound characterized by a unique structure consisting of a piperidine ring substituted with a 4-fluorobenzenesulfonyl group. This compound has garnered attention in the pharmaceutical field due to its potential biological activities, particularly in antibacterial and enzyme inhibitory capacities.

| Property | Value |

|---|---|

| Molecular Formula | C11H16ClFN2O2S |

| Molar Mass | 294.77 g/mol |

| Appearance | Solid at room temperature |

| Storage Conditions | Room temperature |

| Hazard Class | Irritant |

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antibacterial Activity :

- Enzyme Inhibition :

- Anticancer Potential :

Antibacterial Efficacy

In a study focused on synthesizing new piperidine derivatives, several compounds were tested for their antibacterial properties. The results indicated that compounds with the 4-fluorobenzenesulfonyl group exhibited significant activity against Staphylococcus aureus and other pathogenic bacteria, reinforcing the therapeutic potential of this class of compounds .

Enzyme Inhibition Studies

A comprehensive evaluation was conducted on a series of piperidine derivatives for their enzyme inhibitory activities. The findings revealed that certain compounds, including those similar to this compound, effectively inhibited AChE and urease. The most potent inhibitors displayed IC50 values significantly lower than traditional inhibitors, suggesting enhanced efficacy .

Anticancer Activity

Research involving piperidine derivatives has shown promising results in anticancer applications. One study demonstrated that a derivative exhibited better cytotoxicity compared to established anticancer drugs like bleomycin in hypopharyngeal tumor models . This indicates that modifications to the piperidine structure can lead to novel anticancer agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.